N-[5-bromo-4-(tert-butyl)-1,3-thiazol-2-yl]-N'-phenylurea
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Overview
Description
The compound “N-[5-bromo-4-(tert-butyl)-1,3-thiazol-2-yl]-N’-phenylurea” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring containing one nitrogen atom, one sulfur atom, and three carbon atoms . The thiazole ring is substituted at the 5-position with a bromine atom and at the 4-position with a tert-butyl group . The nitrogen of the thiazole ring is also bonded to a phenylurea group .
Scientific Research Applications
Biomonitoring and Environmental Exposure
Human Biomonitoring of Fragrance Compounds : Studies on similar compounds, such as lysmeral, involve analyzing metabolites in human urine to assess exposure levels over time. Such research highlights the importance of monitoring exposure to synthetic compounds used in consumer products and their potential health implications (Scherer et al., 2020).
Drug Metabolism and Pharmacokinetics
Metabolism of Pharmaceutical Compounds : Research into the metabolism and excretion of pharmaceuticals, such as SB-649868, a novel orexin receptor antagonist, offers insights into the disposition of complex molecules in humans. Such studies are crucial for understanding the pharmacokinetics and safety profiles of new drugs (Renzulli et al., 2011).
Toxicology and Safety Assessment
Toxicokinetic Studies : The evaluation of the uptake, metabolism, and elimination of compounds, such as ethyl tert-butyl ether (ETBE), through controlled human exposure studies, informs on their toxicological profiles and potential health risks. This research supports the development of safety guidelines and regulatory standards for chemicals (Nihlen et al., 1998).
Environmental Pollution and Health Risks
Indoor Pollution and Flame Retardants : Investigations into the presence and effects of polyhalogenated compounds, including flame retardants in indoor environments, underscore the environmental and health risks associated with chemical pollutants. Such studies are vital for developing strategies to reduce human exposure to harmful substances (Takigami et al., 2009).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors
Mode of Action
It is likely that the compound interacts with its targets through a process of electrophilic substitution, similar to other compounds with an indole nucleus .
Biochemical Pathways
Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Properties
IUPAC Name |
1-(5-bromo-4-tert-butyl-1,3-thiazol-2-yl)-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3OS/c1-14(2,3)10-11(15)20-13(17-10)18-12(19)16-9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXWHNGUUKWUFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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